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Compound of Interest

Compound Name:
8H-Indeno[1,2-d]thiazol-2-amine

hydrobromide

CAS No.: 115247-57-9

Cat. No.: B048431 Get Quote

The thiazole ring is a cornerstone of medicinal chemistry, found in natural products like

thiamine (vitamin B1) and a multitude of synthetic bioactive compounds.[4][5] The 2-

aminothiazole subunit, in particular, is a privileged structure, serving as a critical building block

for drugs with applications spanning antibacterial, anti-inflammatory, anti-HIV, and anticancer

therapies.[1][2][3]

The fusion of this potent pharmacophore with an indene ring system to form the 8H-Indeno[1,2-

d]thiazole core introduces conformational rigidity and extends the aromatic system, offering a

distinct three-dimensional architecture for probing biological targets. This structural feature has

been recently exploited in the design of novel inhibitors targeting viral proteases, such as the 3-

Chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, which is essential for viral

replication.[6][7] This guide focuses on the hydrobromide salt of 8H-Indeno[1,2-d]thiazol-2-

amine, providing the foundational knowledge required for its synthesis, characterization, and

evaluation in drug discovery pipelines.

Core Compound Identification and Physicochemical
Properties
Precise identification is paramount in scientific research. While the hydrobromide salt may not

have a distinct CAS Registry Number from its parent compound, it is commonly referenced

using the free base identifier.
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Property Data Source

Compound Name
8H-Indeno[1,2-d]thiazol-2-

amine Hydrobromide
N/A

Parent Compound
8H-Indeno[1,2-d]thiazol-2-

amine
[8]

CAS Number (Parent) 85787-95-7 [8]

Molecular Formula (Parent) C10H8N2S [8]

Molecular Weight (Parent) 188.25 g/mol [8]

Molecular Formula (HBr Salt) C10H9BrN2S N/A

Molecular Weight (HBr Salt) 269.16 g/mol N/A

Synthesis and Purification Protocol
The synthesis of 8H-Indeno[1,2-d]thiazol-2-amines is typically achieved via the Hantzsch

thiazole synthesis, involving the condensation of an α-haloketone with a thiourea. The following

protocol is adapted from established literature procedures for the synthesis of the parent

compound, which can then be converted to the hydrobromide salt.[4]
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Caption: Workflow for the synthesis of 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide.

Step-by-Step Methodology
Part A: Synthesis of 2-Bromo-2,3-dihydroinden-1-one (α-Haloketone Intermediate)

Reaction Setup: To a stirred solution of 1-indanone (1.0 eq) in glacial acetic acid (approx. 10

mL per gram of indanone), add bromine (1.05 eq) dropwise at room temperature.

Causality: Acetic acid serves as a polar protic solvent that can facilitate the enolization of

the ketone, which is the reactive species in electrophilic α-halogenation. A slight excess of

bromine ensures complete conversion of the starting material.

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 30-

60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it

slowly into a beaker of ice water with stirring.

Isolation: The bromo-indanone product will precipitate as a solid. Collect the solid by vacuum

filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under

vacuum.

Part B: Synthesis of 8H-Indeno[1,2-d]thiazol-2-amine (Free Base)

Reaction Setup: In a round-bottom flask, dissolve the 2-bromo-1-indanone intermediate (1.0

eq) and thiourea (1.1 eq) in absolute ethanol.

Causality: Ethanol is an effective solvent for both reactants and facilitates the nucleophilic

attack of the sulfur atom of thiourea on the α-carbon bearing the bromine, followed by

intramolecular cyclization. A slight excess of thiourea drives the reaction to completion.

Reaction Execution: Heat the mixture to reflux for 4-6 hours. The reaction progress can be

monitored by TLC.
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Isolation and Purification: Cool the reaction mixture. The product may precipitate upon

cooling. If not, reduce the solvent volume under reduced pressure. Collect the resulting solid

by filtration.

Neutralization: The initial product is often the hydrobromide salt of the aminothiazole. To

obtain the free base for characterization or further reaction, suspend the solid in water and

add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

Final Isolation: Filter the resulting neutral solid (the free base), wash with water, and

recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 8H-

Indeno[1,2-d]thiazol-2-amine.[4]

Part C: Formation of the Hydrobromide Salt

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent,

such as isopropanol or ethanol.

Acidification: Add a solution of hydrobromic acid (HBr) in the same solvent (typically 1.0 to

1.2 equivalents) dropwise with stirring.

Precipitation and Isolation: The hydrobromide salt will precipitate from the solution. Cool the

mixture in an ice bath to maximize precipitation, collect the solid by vacuum filtration, wash

with a small amount of cold solvent, and dry in a vacuum oven.

Self-Validation: The identity and purity of the final product must be confirmed by

spectroscopic analysis (NMR, MS) and melting point determination.

Spectroscopic and Analytical Characterization
The structural integrity of the synthesized compound must be validated. The following table

summarizes expected characterization data based on published data for the parent compound

and related derivatives.[4][6]
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Analysis Type Expected Data

¹H NMR (DMSO-d₆)

δ (ppm): ~3.8-3.9 (s, 2H, -CH₂-), ~7.2-7.6 (m,

4H, Ar-H), ~8.0-9.0 (br s, NH₂, HBr salt).

Chemical shifts will vary based on solvent and

salt form.

¹³C NMR (DMSO-d₆)
δ (ppm): ~32-33 (-CH₂-), ~118-165 (Ar-C and

C=N).

IR (KBr, cm⁻¹)
~3400 (N-H stretch), ~1620 (C=N stretch),

~1550 (aromatic C=C stretch).

Mass Spec (ESI-MS)
m/z: 189.05 [M+H]⁺ for the free base

(C₁₀H₈N₂S).

Melting Point
Expected to be significantly higher than the free

base and to decompose at high temperatures.

Biological Activity and Therapeutic Potential: A
Scaffold for SARS-CoV-2 Inhibitors
While the direct biological activity of 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is not

extensively documented, its derivatives have recently emerged as potent inhibitors of the

SARS-CoV-2 3CL protease (3CLpro).[6][7]

In a 2022 study published in Molecules, researchers designed and synthesized a series of N-

acylated derivatives of the 8H-Indeno[1,2-d]thiazole scaffold.[6][7] Several of these compounds

exhibited significant inhibitory activity against SARS-CoV-2 3CLpro, with the lead compound

showing an IC₅₀ value of 1.28 µM.[6][7] Molecular docking studies suggested that the indeno-

thiazole core effectively occupies the hydrophobic pockets of the enzyme's active site, while

the N-acyl substituents form key hydrogen bonds with catalytic residues.

This research highlights the value of the 8H-Indeno[1,2-d]thiazol-2-amine core as a

foundational scaffold for developing novel antiviral agents. The 2-amino group serves as a

critical handle for chemical modification, allowing for the systematic exploration of structure-

activity relationships (SAR) to optimize potency and pharmacokinetic properties.
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Experimental Protocol: In Vitro SARS-CoV-2 3CLpro
Inhibition Assay
The following is a generalized, high-level protocol for evaluating the inhibitory activity of the title

compound or its derivatives against SARS-CoV-2 3CLpro using a FRET-based assay.

Assay Workflow Diagram
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Caption: Workflow for a FRET-based SARS-CoV-2 3CLpro inhibition assay.
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Step-by-Step Methodology
Compound Preparation: Prepare a stock solution of 8H-Indeno[1,2-d]thiazol-2-amine
hydrobromide in 100% DMSO. Perform serial dilutions to create a range of concentrations

for testing (e.g., 100 µM to 1 nM).

Assay Plate Setup: In a 384-well, low-volume black plate, add 1 µL of the diluted compound

or DMSO (as a negative control) to the appropriate wells.

Enzyme Addition: Prepare a working solution of recombinant SARS-CoV-2 3CLpro in assay

buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM TCEP, pH 7.3). Add 10 µL of

the enzyme solution to each well.

Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.

Causality: This step allows the inhibitor to bind to the enzyme before the substrate is

introduced, which is critical for accurately measuring the potency of binding inhibitors.

Reaction Initiation: Prepare a working solution of a fluorogenic FRET substrate (e.g.,

DABCYL-KTSAVLQ↓SGFRKME-EDANS). Add 10 µL of the substrate solution to each well to

initiate the enzymatic reaction.

Data Acquisition: Immediately place the plate into a fluorescence plate reader pre-set to the

appropriate excitation and emission wavelengths for the FRET pair. Monitor the increase in

fluorescence in a kinetic mode for 30-60 minutes at 37°C.

Data Analysis:

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the

fluorescence versus time curve.

Determine the percent inhibition for each compound concentration relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.
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Self-Validation: Include a known 3CLpro inhibitor (e.g., Nirmatrelvir) as a positive control in

each assay plate to validate the assay performance.

Conclusion and Future Outlook
8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is a valuable chemical entity, providing a

rigid and synthetically tractable scaffold for medicinal chemistry. Its utility has been clearly

demonstrated in the development of potent SARS-CoV-2 3CLpro inhibitors. The protocols and

data presented in this guide offer a solid foundation for researchers to synthesize, characterize,

and evaluate this compound and its analogues. Future work should focus on expanding the

library of derivatives to improve potency, selectivity, and drug-like properties, potentially leading

to the development of new therapeutics for viral diseases and other conditions where the 2-

aminothiazole pharmacophore is known to be effective.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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